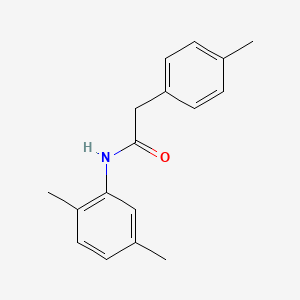

N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide

Description

N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide is a substituted acetamide derivative characterized by a 2,5-dimethylphenyl group attached to the acetamide nitrogen and a 4-methylphenyl group on the acetyl moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPSCOAPUVGVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired amide product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: 2,5-dimethylbenzoic acid and 4-methylbenzoic acid.

Reduction: 2,5-dimethylaniline and 4-methylaniline.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Rings

The position and nature of substituents on the phenyl rings significantly influence physicochemical and biological properties. Key comparisons include:

a) N-(Substituted Phenyl)acetamides with Electron-Withdrawing Groups

- N-(4-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide (19q): Incorporates a cyano group at the para position of the N-phenyl ring. The compound was synthesized in 64.9% yield and evaluated as a radiotherapy sensitizer .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features chloro and nitro substituents, which stabilize the molecule via resonance and inductive effects. Such derivatives are precursors for heterocyclic compounds with reported biological activity .

b) N-(Substituted Phenyl)acetamides with Electron-Donating Groups

- This compound was synthesized in 47.1% yield .

- N-(4-(Diethylamino)phenyl)-2-(4-hydroxyphenyl)acetamide (19r): The diethylamino group introduces strong electron-donating effects, which may alter pharmacokinetic properties (e.g., membrane permeability). Yield: 42.6% .

c) Heterocyclic Modifications

- 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (14): Integrates a thiazole and coumarin moiety, expanding π-conjugation for enhanced bioactivity. This compound showed α-glucosidase inhibitory activity (64% yield) .

- N-(2,5-Dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-prop-2-enyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : A triazole-containing derivative with a fluorophenyl group, likely influencing metabolic stability. Molecular weight: 458.58 .

Structural Influence on Physicochemical Properties

- Melting Points: N-(2,6-Dimethylphenyl)-2-(diethylamino)acetamide melts at 66–69°C , whereas triazole derivatives (e.g., ) likely have higher melting points due to increased molecular rigidity.

- Molecular Weight: Ranges from 234.33 (diethylamino derivatives ) to 458.58 (triazole-fluorophenyl hybrids ), impacting solubility and bioavailability.

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, showing notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using in vitro assays that measure the inhibition of pro-inflammatory cytokines. The compound demonstrated a dose-dependent reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels.

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

These findings indicate that the compound may have therapeutic potential for treating inflammatory diseases.

3. Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. An MTT assay was performed to assess cell viability following treatment with different concentrations of the compound.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The compound exhibited significant cytotoxic effects on HepG2 cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) analysis suggests that the presence of methyl groups enhances its activity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Anticancer Effects : A recent study published in MDPI reported that derivatives of similar acetamide compounds showed varying degrees of anticancer activity, with some exhibiting IC50 values as low as 13 µg/mL against HepG2 cell lines . This suggests that structural modifications can significantly impact biological activity.

- In Silico Studies : Molecular docking studies have indicated favorable interactions between this compound and key protein targets involved in cancer progression. The binding affinity was found to correlate with observed biological activities, supporting the hypothesis that this compound may act through specific molecular pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous acetamide derivatives are synthesized using acetic anhydride under reflux conditions, followed by purification via recrystallization (ethanol/water mixtures). Key parameters include temperature control (e.g., 60–80°C for condensation), catalyst selection (e.g., palladium for cross-coupling), and reaction time (4–12 hours). Yield optimization often requires iterative adjustments of solvent polarity and stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₇H₁₉NO₂: calculated 277.14 g/mol).

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–N bonds ~1.34 Å) and confirms stereochemistry in crystalline form .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity is validated via HPLC (≥95% purity for in vitro assays) using C18 columns and UV detection (λ = 254 nm). TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment. Impurity profiling via LC-MS identifies byproducts like unreacted precursors or oxidation derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on phenyl rings to modulate electronic effects.

- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to assess binding affinity changes.

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., kinases or GPCRs). SAR data are validated via IC₅₀ measurements in enzyme inhibition assays .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC values) and time-kill kinetics to rule out false positives.

- Replication Under Controlled Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture media to minimize variability.

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP vs. bioavailability correlations) .

Q. What in vitro and ex vivo models are suitable for investigating the compound’s mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates.

- Cell-Based Models : Use luciferase reporters (e.g., NF-κB activation) in HEK293 cells to study anti-inflammatory pathways.

- Ex Vivo Tissue Studies : Isolated rat aortic rings assess vasodilation effects via tension measurements .

Key Challenges and Future Directions

- Synthetic Scalability : Improve atom economy via catalytic methods (e.g., microwave-assisted synthesis) .

- Target Identification : Use CRISPR-Cas9 screening to identify novel biological targets .

- Data Reproducibility : Establish open-access databases for raw spectral and assay data to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.